Potassium 4-bromo-1H-imidazole-2-carboxylate
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Overview
Description
Potassium 4-bromo-1H-imidazole-2-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate group at the 2nd position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-bromo-1H-imidazole-2-carboxylate typically involves the bromination of imidazole followed by carboxylation. One common method involves the reaction of imidazole with bromine in the presence of acetic acid and sodium acetate. The reaction mixture is stirred at room temperature for a couple of hours, and the resulting product is filtered and washed with water to obtain 4-bromo-1H-imidazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-bromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Carboxylation and Decarboxylation: The carboxylate group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Potassium 4-bromo-1H-imidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Lacks the carboxylate group, making it less versatile in certain reactions.
1H-Imidazole-2-carboxylate:
Uniqueness
Potassium 4-bromo-1H-imidazole-2-carboxylate is unique due to the presence of both the bromine atom and carboxylate group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C4H2BrKN2O2 |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
potassium;5-bromo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C4H3BrN2O2.K/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
OSWMQUXWODMMPB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(NC(=N1)C(=O)[O-])Br.[K+] |
Origin of Product |
United States |
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